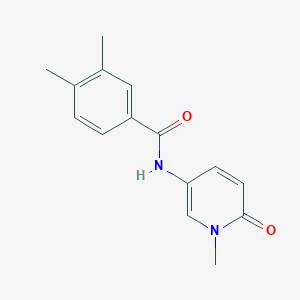![molecular formula C22H35N3O3 B7528037 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide, also known as DMXAA, is a small molecule with potential anticancer properties. It was first identified in 1988 in a screen of natural products for antitumor activity. DMXAA has been shown to have selective cytotoxicity against tumor cells and to stimulate the immune system to attack tumors.
Applications De Recherche Scientifique
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to have selective cytotoxicity against tumor cells and to stimulate the immune system to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been tested in preclinical models of various types of cancer, including lung, breast, and colon cancer. It has also been tested in clinical trials for the treatment of advanced solid tumors.
Mécanisme D'action
The mechanism of action of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that is involved in the immune response to cancer. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to stimulate the production of TNF-α in tumor cells and to activate immune cells to attack tumors.
Biochemical and Physiological Effects
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to have selective cytotoxicity against tumor cells, while sparing normal cells. It has also been shown to stimulate the immune system to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been shown to induce the production of TNF-α in tumor cells and to activate immune cells to attack tumors. 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has also been shown to induce vascular disruption in tumors, leading to tumor cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has several advantages for lab experiments, including its selective cytotoxicity against tumor cells, its ability to stimulate the immune system to attack tumors, and its potential as a vascular disrupting agent. However, 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide research. One area of research is the development of more efficient synthesis methods to improve yields and purity. Another area of research is the identification of biomarkers that can predict response to 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide treatment. Additionally, there is ongoing research to investigate the combination of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide with other anticancer agents to improve efficacy. Finally, there is interest in the development of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide analogs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide involves several steps, including the reaction of 2,6-dimethylmorpholine with 3-methyl-2-butanone to form 2-(2,6-dimethylmorpholin-4-yl)-3-methylbutan-2-ol. This intermediate is then reacted with N,N-diethylbenzamide to form 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide. The synthesis of 4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide has been optimized over the years to improve yields and purity.
Propriétés
IUPAC Name |
4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c1-7-24(8-2)22(27)18-9-11-19(12-10-18)23-21(26)20(15(3)4)25-13-16(5)28-17(6)14-25/h9-12,15-17,20H,7-8,13-14H2,1-6H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDCYHPECVMOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C(C(C)C)N2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

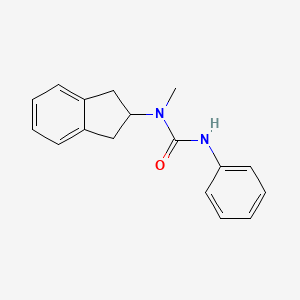
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)

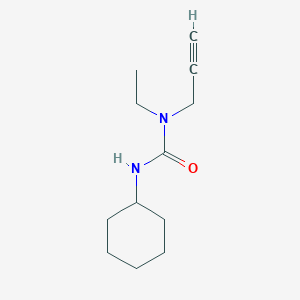
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
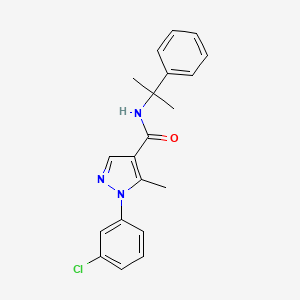
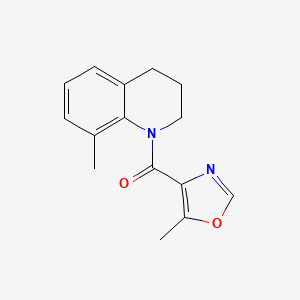
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)

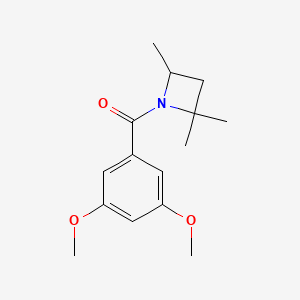
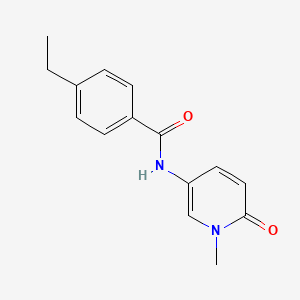
![[4-(2-Methylpropyl)piperazin-1-yl]-(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7528053.png)
